Cas no 946232-82-2 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide)

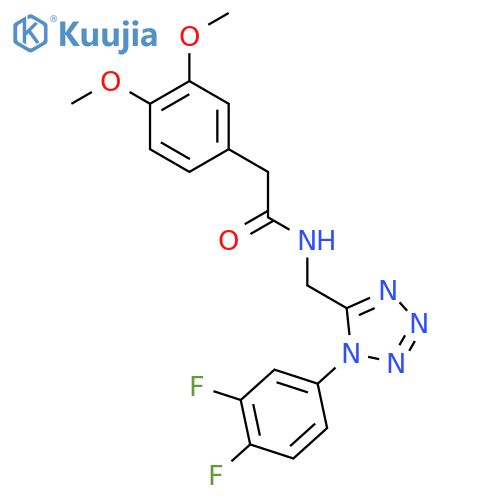

946232-82-2 structure

商品名:N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide

- 946232-82-2

- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide

- F2070-1230

- AKOS005001452

- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

-

- インチ: 1S/C18H17F2N5O3/c1-27-15-6-3-11(7-16(15)28-2)8-18(26)21-10-17-22-23-24-25(17)12-4-5-13(19)14(20)9-12/h3-7,9H,8,10H2,1-2H3,(H,21,26)

- InChIKey: UICDSYCCZFSURJ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)N1C(CNC(CC2C=CC(=C(C=2)OC)OC)=O)=NN=N1)F

計算された属性

- せいみつぶんしりょう: 389.12994575g/mol

- どういたいしつりょう: 389.12994575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 518

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2070-1230-15mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-10μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-3mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-30mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-4mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-20μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-2mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-25mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-40mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2070-1230-5mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide |

946232-82-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

946232-82-2 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(3,4-dimethoxyphenyl)acetamide) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬